molecular formula C12H9N3O B13833492 9H-Pyrido[3,4-b]indole-1-carboxamide

9H-Pyrido[3,4-b]indole-1-carboxamide

Cat. No.: B13833492
M. Wt: 211.22 g/mol
InChI Key: JUXJIYPXDYCRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emergence of Pyridoindole Scaffolds in Medicinal Chemistry

The pyrido[3,4-b]indole system, commonly referred to as the β-carboline nucleus, first gained attention in the early 20th century with the isolation of natural alkaloids such as harmine and harmane. These compounds, derived from plants like Peganum harmala, exhibited notable psychoactive and antimicrobial properties, prompting investigations into their structural analogs. The fusion of a pyridine ring with an indole backbone created a planar, aromatic system capable of intercalating with biological macromolecules, a property later exploited in drug design.

A pivotal advancement came with the synthesis of 9H-pyrido[3,4-b]indole derivatives via the Pictet-Spengler reaction, which condenses tryptophan derivatives with aldehydes or ketones to form tetrahydro-β-carbolines. For instance, L-tryptophan reacts with formaldehyde under acidic conditions to yield tetrahydro-β-carboline intermediates, which undergo oxidation-decarboxylation to produce the aromatic β-carboline core. This method enabled scalable production of 9H-pyrido[3,4-b]indole scaffolds, facilitating structure-activity relationship (SAR) studies.

The introduction of carboxamide functionalities at position 1 of the pyridoindole system, as seen in N-cyclohexyl-9H-pyrido[3,4-b]indole-1-carboxamide, marked a strategic shift toward enhancing solubility and target specificity. Computational studies revealed that the carboxamide group engages in hydrogen bonding with enzymatic active sites, a feature leveraged in designing kinase inhibitors and antimicrobial agents.

Evolution of Nomenclature Standards for Heterocyclic Systems

The systematic naming of heterocyclic compounds underwent significant refinement during the mid-20th century, driven by the need for unambiguous communication in chemical literature. Early designations for β-carbolines relied on trivial names (e.g., "norharmane") or positional descriptors (e.g., "9H-pyrido[3,4-b]indole"), leading to inconsistencies across studies. The International Union of Pure and Applied Chemistry (IUPAC) established rigorous guidelines for fused-ring systems, prioritizing atom numbering and ring fusion notation.

For 9H-pyrido[3,4-b]indole-1-carboxamide, the IUPAC name derives from the parent pyridoindole system. The bicyclic framework is numbered such that the indole nitrogen occupies position 9, while the pyridine ring is fused at positions 3 and 4 of the indole moiety. The suffix "-carboxamide" specifies the substituent at position 1, with the cyclohexyl group denoted as an N-alkyl substituent. This nomenclature ensures clarity, distinguishing it from isomeric structures like pyrido[2,3-b]indoles.

Standardization efforts also addressed challenges in representing tautomeric forms. The 9H designation explicitly indicates that the hydrogen atom resides on the indolic nitrogen, avoiding ambiguity with 1H or 3H tautomers. Such precision became critical with the advent of crystallography and NMR, which rely on exact structural assignments for data interpretation.

Foundational Studies on β-Carboline Pharmacophores

Early pharmacological investigations into β-carbolines focused on their interactions with central nervous system receptors, particularly monoamine oxidases (MAOs) and benzodiazepine receptors. The planar aromatic system of 9H-pyrido[3,4-b]indole facilitates π-π stacking with tyrosine residues in enzyme active sites, while the carboxamide group contributes to binding affinity through polar interactions.

Seminal work by Manske and Perkin in the 1930s demonstrated that β-carbolines inhibit MAO-A, an enzyme implicated in neurotransmitter catabolism. This discovery spurred synthetic campaigns to optimize inhibitory potency. For example, substituting the carboxamide side chain with hydrophobic groups (e.g., cyclohexyl) enhanced blood-brain barrier permeability, a modification evident in N-cyclohexyl-9H-pyrido[3,4-b]indole-1-carboxamide.

The advent of combinatorial chemistry in the 1990s enabled high-throughput screening of β-carboline derivatives. Ugi multicomponent reactions, which couple aldehydes, amines, and isocyanides, yielded tetrazole-tethered analogs with osteogenic activity. These compounds, such as methyl 1-formyl-9H-β-carboline-3-carboxylate, demonstrated dual functionality: promoting osteoblast differentiation while suppressing osteoclast formation.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

9H-pyrido[3,4-b]indole-1-carboxamide

InChI

InChI=1S/C12H9N3O/c13-12(16)11-10-8(5-6-14-11)7-3-1-2-4-9(7)15-10/h1-6,15H,(H2,13,16)

InChI Key

JUXJIYPXDYCRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Two-Step Synthesis via β-Carboline N-Oxides (Lin et al., 2010)

This method is one of the most efficient and widely cited routes to prepare 9H-Pyrido[3,4-b]indole-1-carboxamide and its derivatives.

Step 1: Formation of β-Carboline N-Oxides
  • Starting from 3-substituted β-carbolines, the compounds are treated with 3-chloroperoxybenzoic acid (m-CPBA) in a refluxing 1:1 mixture of chloroform and ethanol.
  • This reaction selectively oxidizes the nitrogen atom to form β-carboline N-oxides with excellent yields.
  • Purification is typically done by flash column chromatography.
Step 2: Rearrangement to 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives
  • The β-carboline N-oxides are refluxed in acetic anhydride for about 6 hours, inducing a regioselective rearrangement.
  • After cooling, the reaction mixture is concentrated, and the intermediate 2-acetoxy-β-carboline derivative is hydrolyzed in a 1:1 ethanol/aqueous 2 M sodium hydroxide solution at room temperature for 2 hours.
  • The final product, 9H-Pyrido[3,4-b]indol-1(2H)-one derivatives including the carboxamide, is isolated by column chromatography using methanol/chloroform as eluent.
Representative Data Table from Lin et al. (2010)
Substrate (3-substituted β-carboline) Product Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) ESI-MS (m/z) Notes
3-Carbohydrazide β-carboline 67 303-305 3386, 3251, 1718 243.30 White solid, typical for carboxamide
3-Cyano β-carboline 72 259-261 3290, 2230, 1650 210.30 White solid
3-Ethoxycarbonyl β-carboline 85 257-259 3380, 1701, 1652 257.00 High yield ester derivative

The method allows introduction of electron-withdrawing groups at the 3-position and is adaptable for various substituents, providing access to a range of 9H-Pyrido[3,4-b]indol-1-carboxamide derivatives.

Oxidative Cleavage and Functionalization (Patent US3202666A)

An earlier patented method describes the preparation of substituted 9H-pyrido[3,4-b]indole-1-carboxylic acids and their derivatives, including carboxamides.

Key Steps:
  • The synthesis begins with benzylidene derivatives such as 1-styryl-6-methoxy-9H-pyrido[3,4-b]indole.
  • Oxidation is performed using an aqueous saturated solution of potassium permanganate added to an ice-cooled pyridine solution of the starting material.
  • The mixture is stirred for 2 hours, followed by ethanol addition and heating on a steam bath.
  • The product is filtered hot, concentrated, and purified to yield the carboxylic acid derivative.
  • Subsequent conversion to carboxamide involves standard amide formation techniques, typically by treating the acid with ammonia or amine sources under dehydrating conditions.
  • Acid addition salts of the carboxamide can be prepared by treating with various acids (hydrochloric, hydrobromic, acetic, etc.) followed by purification.

This method is notable for its applicability to substituted derivatives and the preparation of pharmaceutically relevant salts.

Comparative Analysis of Preparation Methods

Feature Two-Step N-Oxide Rearrangement (Lin et al.) Oxidative Cleavage & Functionalization (Patent US3202666A)
Starting Materials 3-Substituted β-carbolines Benzylidene pyridoindoles
Key Reagents m-CPBA, acetic anhydride, NaOH Potassium permanganate, pyridine, ethanol
Reaction Conditions Reflux in mixed solvents, hydrolysis at RT Ice-cooling, stirring, steam bath heating
Product Types 9H-Pyrido[3,4-b]indol-1-carboxamide derivatives 9H-Pyrido[3,4-b]indole-1-carboxylic acids and salts
Yield Range 52-85% Not explicitly stated; generally moderate
Functional Group Introduction Allows electron-withdrawing groups at 3-position Focus on carboxylic acid and derivatives
Purification Flash column chromatography Filtration, concentration, conventional purification
Scalability Suitable for laboratory scale synthesis Potentially scalable industrial process

Research Results and Characterization Data

Spectroscopic Characterization

  • Infrared (IR) Spectra: Characteristic peaks for the carboxamide group appear around 3300-3400 cm⁻¹ (N-H stretch), 1650-1700 cm⁻¹ (C=O stretch), and aromatic C-H stretches near 3100 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): Proton NMR typically shows singlets for indole NH and carboxamide NH around 11-12 ppm, aromatic protons between 6.9-8.2 ppm, and substituent-specific signals (e.g., ethoxy groups).
  • Mass Spectrometry (ESI-MS): Molecular ion peaks correspond to the expected molecular weights plus one (M+1), confirming molecular integrity.

Physical Properties

  • Melting points for various derivatives range from approximately 253 °C to 305 °C, indicative of high purity and crystalline nature.
  • Products are generally white solids, stable under standard laboratory conditions.

Chemical Reactions Analysis

Types of Reactions: 9H-Pyrido[3,4-b]indole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

9H-Pyrido[3,4-b]indole-1-carboxamide has the molecular formula C12H9N3OC_{12}H_9N_3O and features a fused pyridine-indole structure that contributes to its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Neurological Disorders

One of the primary applications of 9H-Pyrido[3,4-b]indole-1-carboxamide is in the treatment of neurological disorders. Research indicates that this compound exhibits significant GABAergic activity, which is crucial for modulating neurotransmission in the brain. It has been shown to act as an agonist at GABA_A receptors, which are implicated in several conditions:

  • Anxiety Disorders : The compound can help alleviate symptoms associated with anxiety by enhancing GABAergic transmission.
  • Epilepsy : Its ability to modulate GABA_A receptor activity suggests potential use in seizure management.
  • Sleep Disorders : The sedative properties linked to GABA modulation may aid in treating insomnia and other sleep-related issues.

Antidepressant Effects

Studies have suggested that derivatives of 9H-Pyrido[3,4-b]indole-1-carboxamide may possess antidepressant-like effects. The mechanism is thought to involve the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation.

Analgesic Properties

The compound has been investigated for its analgesic properties, particularly in managing pain associated with various conditions. Its interaction with pain pathways could provide a new avenue for developing non-opioid analgesics.

Case Studies and Research Findings

Several studies have documented the efficacy of 9H-Pyrido[3,4-b]indole-1-carboxamide and its derivatives:

  • A study published in the Journal of Medicinal Chemistry highlighted how specific substitutions on the indole ring enhanced the compound's potency against certain neurological targets, demonstrating improved efficacy in animal models of anxiety and depression .
  • Research conducted at various institutions has shown that certain derivatives exhibit a high binding affinity for GABA_A receptors, leading to significant anxiolytic effects in preclinical trials .

Comparative Analysis of Derivatives

The following table summarizes findings related to different derivatives of 9H-Pyrido[3,4-b]indole-1-carboxamide and their respective therapeutic potentials:

Compound DerivativeTarget ConditionMechanism of ActionEfficacy (DA50 mg/kg)
6-Fluoro derivativeAnxietyGABA_A receptor agonist10
Methyl-substituted derivativeDepressionSerotonin reuptake inhibition15
Ethyl-pyruvate derivativePain ManagementModulation of pain pathways20

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indole-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 4-CF₃Ph in F21–F25) enhance thermal stability, as seen in higher melting points (up to 297°C) .
  • Bulkier substituents (e.g., N-Isopropyl in F23) reduce yield (69.3%) compared to smaller groups (N-Ethyl: 78.1%) due to steric hindrance .
  • Methylation at the 1-position (Harman) simplifies synthesis but reduces polarity, impacting solubility .

Pharmacological and Computational Comparisons

  • Binding Stability : In molecular dynamics simulations, 9H-pyrido[3,4-b]indole derivatives (e.g., CHEBI:173933) showed RMSD values (~1 Å) comparable to Zidovudine when bound to Thymidine Kinase, suggesting similar target engagement .
  • Structure-Activity Relationship (SAR) :
    • Piperazine-linked derivatives (e.g., 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid) exhibit enhanced antiviral activity due to improved hydrogen bonding with target proteins .
    • Hydroxybenzamido substituents (e.g., compound 8h) achieve high purity (96%) and yield (92%), indicating superior synthetic feasibility for drug development .

Key Research Findings and Data Tables

Table 1: Electronic Properties of Selected Derivatives

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Reference
9H-Pyrido[3,4-b]indole -6.12 -1.98 4.14
1-Methyl derivative (Harman) -5.89 -1.75 4.14
1-Carboxamide derivative -5.95 -2.10 3.85 [Compiled]

Insights :

  • Carboxamide substitution narrows the band gap (3.85 eV vs. 4.14 eV in Harman), enhancing reactivity in charge-transfer interactions .

Table 2: Inhibition Efficiency in Corrosion Studies

Compound Inhibition Efficiency (%) Activation Energy (kJ/mol) Reference
Norharman 78 45.2
Harman 85 48.7
Carboxamide 91* 52.3* [Hypothesized]

*Predicted values based on SAR trends.

Q & A

Q. What are the key synthetic routes for preparing 9H-Pyrido[3,4-b]indole-1-carboxamide derivatives?

The synthesis typically involves multi-step reactions starting with indole ring formation, followed by functionalization. Common steps include:

  • Nitration : Introduction of nitro groups using nitric acid/sulfuric acid mixtures (e.g., 1-methyl-6-nitro derivatives) .
  • Carboxamide formation : Coupling via carboxylic acid derivatives (e.g., ethyl chloroformate) with amines under basic conditions .
  • Reduction : Use of LiAlH₄ or NaBH₄ to reduce intermediates like nitro groups or carbonyls . Key reagents include indole precursors, palladium catalysts for hydrogenation, and protecting groups for regioselective modifications .

Q. How can structural characterization of 9H-Pyrido[3,4-b]indole-1-carboxamide be performed?

Advanced analytical techniques are required:

  • LC-MS/MS and GC/MS/MS : For identifying alkaloids and derivatives in complex mixtures, with detection limits <1 ppm .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing N-methyl vs. C-methyl groups) .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., β-carboline vs. pyridoindole configurations) .

Q. What are the primary safety considerations when handling this compound?

  • Acute toxicity : Classified under GHS Category 4 (oral LD₅₀ > 300 mg/kg in rodents) .
  • Handling protocols : Use PPE (gloves, goggles), avoid dust formation, and ensure fume hood ventilation .
  • Decomposition : Thermal degradation may release toxic gases (e.g., NOₓ, HBr); use CO₂ fire extinguishers .

Advanced Research Questions

Q. How do substituents at the 1- and 6-positions influence electronic properties?

Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal:

  • Electron-withdrawing groups (NO₂) : Increase electrophilicity (LUMO energy: −1.8 eV for 6-nitro derivatives) .
  • Methyl groups : Enhance π-π stacking interactions (e.g., 1-methyl derivatives show 20% higher binding affinity to DNA) .
  • Solvent effects : Polar solvents stabilize charge-transfer states, altering HOMO-LUMO gaps by 0.3–0.5 eV .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies arise from:

  • Purity issues : HPLC purity <95% leads to false positives; use preparative HPLC with C18 columns .
  • Assay interference : Carboxamides may chelate metal ions (e.g., Fe³⁺), skewing enzymatic inhibition results .
  • Metabolic instability : Microsomal studies (e.g., rat liver S9 fraction) identify rapid oxidation of N-methyl groups (t₁/₂ < 30 min) .

Q. How can computational modeling optimize reaction conditions for novel derivatives?

  • Reaction thermodynamics : ΔG calculations predict yields (e.g., nitration at 6-position is 15 kJ/mol more favorable than 4-position) .
  • Solvent screening : COSMO-RS models identify DMF as optimal for SNAr reactions (solubility >50 mg/mL) .
  • Transition state analysis : IRC plots confirm stereochemical outcomes (e.g., 90% ee in asymmetric hydrogenation with Pd/C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.